1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride
Description
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3,3-difluoro-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(7)3-4-10-5-6;/h10H,1-5H2;1H |
InChI Key |
LSUQWGQPXWRNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CCNC2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride typically involves the fluorination of a precursor compound. One common method includes the reaction of a spirocyclic amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Drug Discovery
The compound is being investigated for its potential as a drug candidate due to its bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities, making it a subject of interest in therapeutic research. The spirocyclic framework allows for interactions with various biological targets, potentially influencing enzymatic pathways or receptor activities .
Antagonism of TRPM8 Channels
Research has identified 1,1-Difluoro-6-azaspiro[3.4]octane as a potential antagonist of transient receptor potential melastatin 8 (TRPM8) channels. These channels are implicated in pain sensation and thermoregulation, indicating that this compound could play a role in developing treatments for conditions like neuropathic pain or overactive bladder syndrome .
The interactions of 1,1-Difluoro-6-azaspiro[3.4]octane with biological targets are an active area of research. Its lipophilicity, enhanced by the presence of fluorine atoms, facilitates better membrane penetration, allowing it to interact effectively with proteins and enzymes involved in various biological processes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory action.
- Anticancer Properties : Research has shown that 1,1-Difluoro-6-azaspiro[3.4]octane can induce apoptosis in cancer cell lines, suggesting its utility in oncology.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure but with a different ring size.
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Another spirocyclic compound with a different nitrogen position.
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride: Contains additional functional groups and a different spirocyclic structure.
Uniqueness
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Biological Activity
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which imparts distinct biological properties. With the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine substituents enhance the compound's lipophilicity, facilitating its penetration through biological membranes. The nitrogen atom in the spirocyclic structure can engage in hydrogen bonding with target proteins, thereby influencing their activity and function .
Research Findings and Case Studies
Recent studies have evaluated the compound's efficacy against various pathogens and its potential therapeutic roles:
- Antimicrobial Activity : In a study assessing its activity against Mycobacterium tuberculosis, this compound demonstrated significant potency with a minimum inhibitory concentration (MIC) that indicates effective bacterial inhibition. The compound was compared to other derivatives, revealing that modifications to the spirocyclic structure could enhance or diminish its efficacy .
- Anticancer Properties : Research has indicated that compounds with similar spirocyclic frameworks exhibit promising results in inhibiting cancer cell proliferation. The unique structural features of this compound may contribute to its potential as an anticancer agent by targeting specific signaling pathways involved in tumor growth .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,1-Difluoro-6-azaspiro[2.5]octane | Spirocyclic | Moderate antimicrobial activity |
| 2-Oxa-6-azaspiro[3.4]octane | Spirocyclic | Potent against M. tuberculosis |
| N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane | Spirocyclic with additional functional groups | Enhanced anticancer properties |
The comparative analysis highlights the unique aspects of this compound that may contribute to its distinct biological activities.
Q & A
Q. What are the key synthetic routes for 1,1-difluoro-6-azaspiro[3.4]octane hydrochloride?
The synthesis typically involves spirocyclic ring formation followed by fluorination and hydrochloride salt preparation. A common approach is to use a Michael addition or cyclization reaction to form the spiro[3.4]octane scaffold. Fluorination can be achieved via deoxofluorinating agents (e.g., DAST or Deoxo-Fluor®) at the 1,1-positions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or THF). Critical steps include controlling reaction temperature (<0°C for fluorination) and purification via recrystallization to minimize impurities .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine positions and spirocyclic geometry.
- HPLC (with UV detection at 210–254 nm) to assess purity (>95% recommended).
- Mass spectrometry (HRMS) for molecular weight verification (theoretical m/z: 183.63 for C₇H₁₂ClF₂N).
- X-ray crystallography (if crystalline) to resolve spatial conformation, especially the azaspiro ring strain .
Q. What are the recommended storage conditions to ensure stability?
Store at 2–8°C under inert gas (argon or nitrogen) in airtight containers. Avoid exposure to moisture due to hydrolytic sensitivity of the difluoro groups. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict reactivity in downstream derivatization?
Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
- Simulate transition states for fluorinated spiro ring-opening reactions (e.g., SN2 at the azetidine nitrogen).
- Compare with experimental data (e.g., kinetic isotope effects) to validate models. Tools like Gaussian or ORCA are recommended .
Q. What experimental strategies resolve contradictions in synthetic yields across studies?
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve fluorination efficiency but may destabilize intermediates.
- Catalyst selection : Palladium vs. copper catalysts in cross-coupling steps (e.g., Suzuki-Miyaura) yield variability (40–75%).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., defluorinated intermediates). Optimize via Design of Experiments (DoE) to isolate critical factors .
Q. How does the spirocyclic scaffold influence pharmacological target engagement?
The rigid spiro[3.4]octane structure enhances conformational restraint , improving selectivity for CNS targets (e.g., sigma receptors). Key methodologies:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases).
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective fluorination.
- Process analytics : Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .
Methodological Guidance for Contradictory Data
3.1 Discrepancies in reported CAS numbers and molecular descriptors
Cross-reference CAS entries (e.g., EN300-753981 vs. 1779942-70-9) using authoritative databases like PubChem or Reaxys. Verify molecular formulas (C₇H₁₂ClF₂N) and spectral data against peer-reviewed syntheses .
3.2 Conflicting stability profiles in different salt forms
Compare hydrochloride vs. oxalate salts:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Accelerated stability testing (40°C/75% RH for 3 months) to quantify hygroscopicity .
Comparative Analysis with Structural Analogs
Q. How does 1,1-difluoro substitution impact properties vs. non-fluorinated spirocycles?
- Lipophilicity : Fluorine atoms increase logP by ~0.5 units (measured via shake-flask method).
- Metabolic stability : In vitro microsomal assays show 2-fold longer half-life due to reduced CYP450 oxidation .
Safety and Toxicity Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
